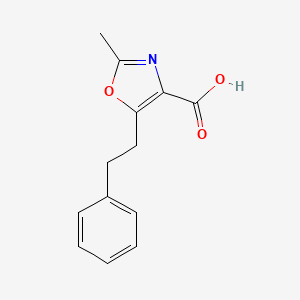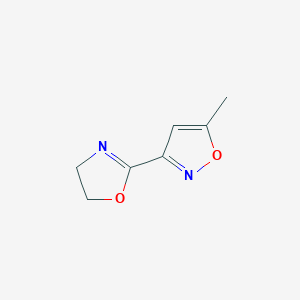
3-(4,5-Dihydrooxazol-2-yl)-5-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-Dihydrooxazol-2-yl)-5-methylisoxazole is a heterocyclic compound that features both oxazole and isoxazole rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dihydrooxazol-2-yl)-5-methylisoxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow chemistry techniques. This method allows for the continuous production of oxazolines and their subsequent oxidation to oxazoles, ensuring high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(4,5-Dihydrooxazol-2-yl)-5-methylisoxazole undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Various electron-withdrawing substituents can be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include oxazoles and substituted derivatives, which can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
3-(4,5-Dihydrooxazol-2-yl)-5-methylisoxazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(4,5-Dihydrooxazol-2-yl)-5-methylisoxazole involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit BRD4, a protein involved in cancer progression . The compound modulates the expression of genes such as c-MYC and induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: This compound also contains an isoxazole ring and has been studied for its BRD4 inhibitory activity.
N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide: A chiral ligand used in enantioselective reactions.
Uniqueness
3-(4,5-Dihydrooxazol-2-yl)-5-methylisoxazole is unique due to its dual oxazole and isoxazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.
Propiedades
Número CAS |
7186-53-0 |
|---|---|
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3-(4,5-dihydro-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(9-11-5)7-8-2-3-10-7/h4H,2-3H2,1H3 |
Clave InChI |
ICYHZJWCRPCNTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)C2=NCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12872609.png)
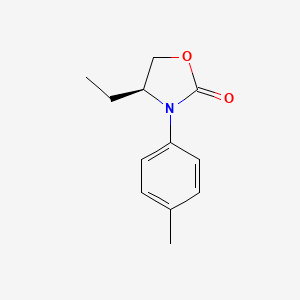
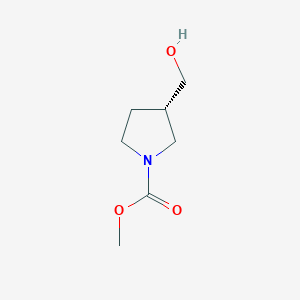
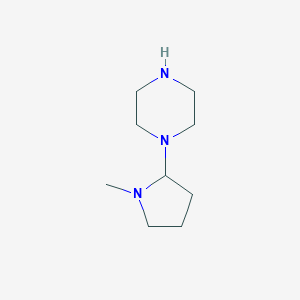
![Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate](/img/structure/B12872633.png)

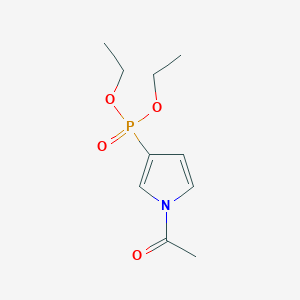
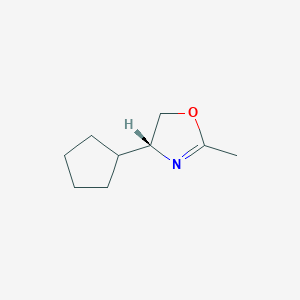
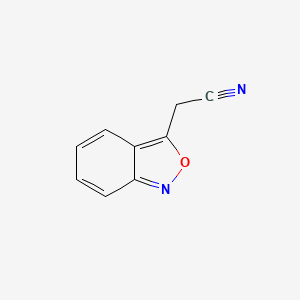
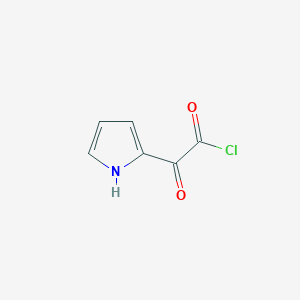
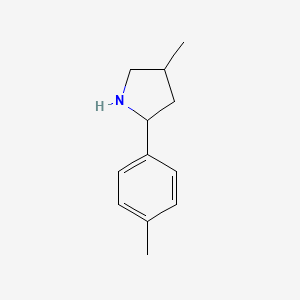
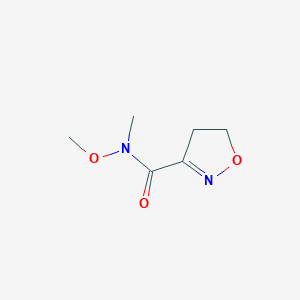
![3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)
